molecular formula C10H10O3 B6240129 methyl 3-formyl-4-methylbenzoate CAS No. 23038-60-0

methyl 3-formyl-4-methylbenzoate

Cat. No.: B6240129
CAS No.: 23038-60-0
M. Wt: 178.2
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Preparation Methods

Methyl 3-formyl-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-formyl-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, allowing the reaction to proceed efficiently.

Another method involves the use of palladium-catalyzed coupling reactions. For example, 3-formyl-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester can be reacted with dimethyl zinc in the presence of a palladium catalyst (Pd(dppf)) in a solvent mixture of 1,4-dioxane and toluene . This reaction is carried out under an inert atmosphere at elevated temperatures (20-75°C) to yield this compound.

Chemical Reactions Analysis

Methyl 3-formyl-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols using appropriate nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction yields .

Scientific Research Applications

Methyl 3-formyl-4-methylbenzoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-formyl-4-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The formyl group can participate in nucleophilic addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions .

Comparison with Similar Compounds

Methyl 3-formyl-4-methylbenzoate can be compared with other similar compounds such as methyl 4-formylbenzoate and methyl 3-methylbenzoate.

    Methyl 4-formylbenzoate: This compound has a formyl group at the 4-position instead of the 3-position, which can lead to different reactivity and applications.

    Methyl 3-methylbenzoate: This compound lacks the formyl group, making it less reactive in certain chemical transformations.

The presence of both the formyl and methyl groups in this compound provides unique reactivity and versatility in synthetic applications .

Properties

CAS No.

23038-60-0

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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